

"scale-up synthesis protocol for ethyl 1-fluoro-2-oxocyclohexanecarboxylate"

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Compound of Interest

Compound Name: Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

Cat. No.: B1609971

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An in-depth guide to the scalable synthesis of **ethyl 1-fluoro-2-oxocyclohexanecarboxylate**, tailored for researchers and drug development professionals. This document provides a comprehensive overview, from the strategic selection of reagents to detailed, field-tested protocols and critical safety considerations.

Introduction: The Significance of α -Fluorinated β -Keto Esters

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. α -Fluoro- β -keto esters, like **ethyl 1-fluoro-2-oxocyclohexanecarboxylate**, are highly valuable chiral building blocks for synthesizing a wide array of pharmaceuticals. However, the controlled introduction of a single fluorine atom, particularly at a quaternary center, presents significant challenges, especially during scale-up.

This application note details a robust and scalable two-step synthesis for **ethyl 1-fluoro-2-oxocyclohexanecarboxylate**. The chosen methodology prioritizes safety, efficiency, and reagent accessibility, moving from the synthesis of the precursor, ethyl 2-oxocyclohexanecarboxylate, to its final electrophilic fluorination.

Synthetic Strategy: Electrophilic Fluorination with Selectfluor™

The overall synthesis is achieved in two primary stages:

- Precursor Synthesis: A Claisen condensation of cyclohexanone with diethyl carbonate to form ethyl 2-oxocyclohexanecarboxylate.
- Fluorination: A direct electrophilic fluorination of the precursor at the α -position.

For the critical fluorination step, various reagents exist, ranging from highly hazardous elemental fluorine to more manageable N-F reagents.[1][2] For scale-up operations, safety and ease of handling are paramount. Therefore, Selectfluor™ (F-TEDA-BF₄) is the reagent of choice.[3] It is a stable, non-volatile, crystalline solid that acts as a mild and effective electrophilic fluorine source, making it significantly safer and more convenient for large-scale synthesis than traditional agents like molecular fluorine.[3][4][5] Its broad reactivity scope and user-friendly nature have made it an indispensable tool in modern organofluorine chemistry.[4][5]

Part 1: Scale-Up Synthesis of the Precursor, Ethyl 2-oxocyclohexanecarboxylate

The synthesis of the β -keto ester precursor is achieved via a base-mediated Claisen condensation. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.

Reaction Principle

Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate diethyl carbonate, which then acts as an acylating agent for the enolate of cyclohexanone. The reaction is driven to completion by the irreversible deprotonation of the resulting β -keto ester, which is more acidic than the starting ketone.

Materials and Reagents

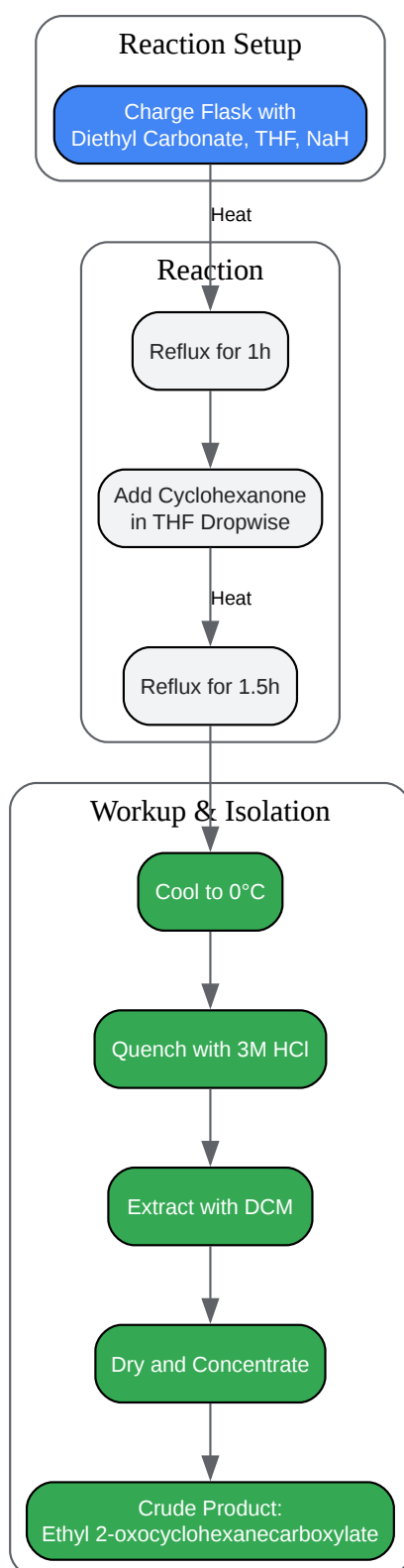
| Reagent/Material | Molar Mass (g/mol) | Quantity | Moles | Notes |
|----------------------------------|--------------------|------------------|-------|------------------------|
| Cyclohexanone | 98.14 | 50.0 mL (47.4 g) | 0.48 | Starting material[6] |
| Diethyl carbonate | 118.13 | 146 mL (142 g) | 1.2 | Reagent and solvent[6] |
| Sodium Hydride (60% in oil) | 40.00 (as NaH) | 63.0 g | 1.58 | Base[6] |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 200 mL | - | Solvent[6] |
| 3M Hydrochloric Acid (HCl) | - | As needed | - | For acidic workup |
| Dichloromethane (DCM) | 84.93 | 3 x 75 mL | - | Extraction solvent |
| Brine (Saturated NaCl) | - | As needed | - | For washing |

Experimental Protocol

- **Reaction Setup:** Equip a 1000 mL three-necked flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried.
- **Base Suspension:** Under a nitrogen atmosphere, charge the flask with diethyl carbonate (146 mL) and anhydrous THF (150 mL). Carefully add the sodium hydride (63 g, 60% dispersion in oil) in portions.
- **Initial Reflux:** Heat the mixture to reflux with vigorous stirring for 1 hour.
- **Substrate Addition:** In the dropping funnel, prepare a solution of cyclohexanone (50 mL) in anhydrous THF (50 mL). Add this solution dropwise to the refluxing mixture over approximately 30 minutes.

- **Reaction Completion:** Continue to reflux the reaction mixture for an additional 1.5 hours after the addition is complete. Monitor the reaction by TLC or GC-MS until the cyclohexanone is consumed.
- **Quenching and Workup:**
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Very slowly and carefully, quench the reaction by adding 3M HCl until the mixture is acidic (pH ~2-3). Caution: Vigorous hydrogen gas evolution will occur.
 - Transfer the mixture to a separatory funnel, add brine, and extract with dichloromethane (3 x 75 mL).
- **Isolation:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude brown oil (approx. 66 g, ~80% yield) is ethyl 2-oxocyclohexanecarboxylate and can often be used in the next step without further purification.[6] If necessary, it can be purified by vacuum distillation (boiling point: 106 °C at 11 mmHg).[7]

Workflow Diagram: Precursor Synthesis



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Caption: Workflow for the Claisen condensation to synthesize the precursor.

Part 2: Scale-Up Synthesis of Ethyl 1-Fluoro-2-oxocyclohexanecarboxylate

This step involves the direct electrophilic fluorination of the prepared β -keto ester using Selectfluor™.

Reaction Principle

The reaction proceeds via the enol or enolate form of the β -keto ester, which acts as a nucleophile. It attacks the electrophilic fluorine atom of the Selectfluor™ reagent.[2] Acetonitrile is a common solvent as it is polar enough to dissolve the reactants but is relatively inert to the fluorinating agent.[5] The mechanism is thought to proceed via a single-electron transfer (SET) or an S_N2 -type pathway.[8]

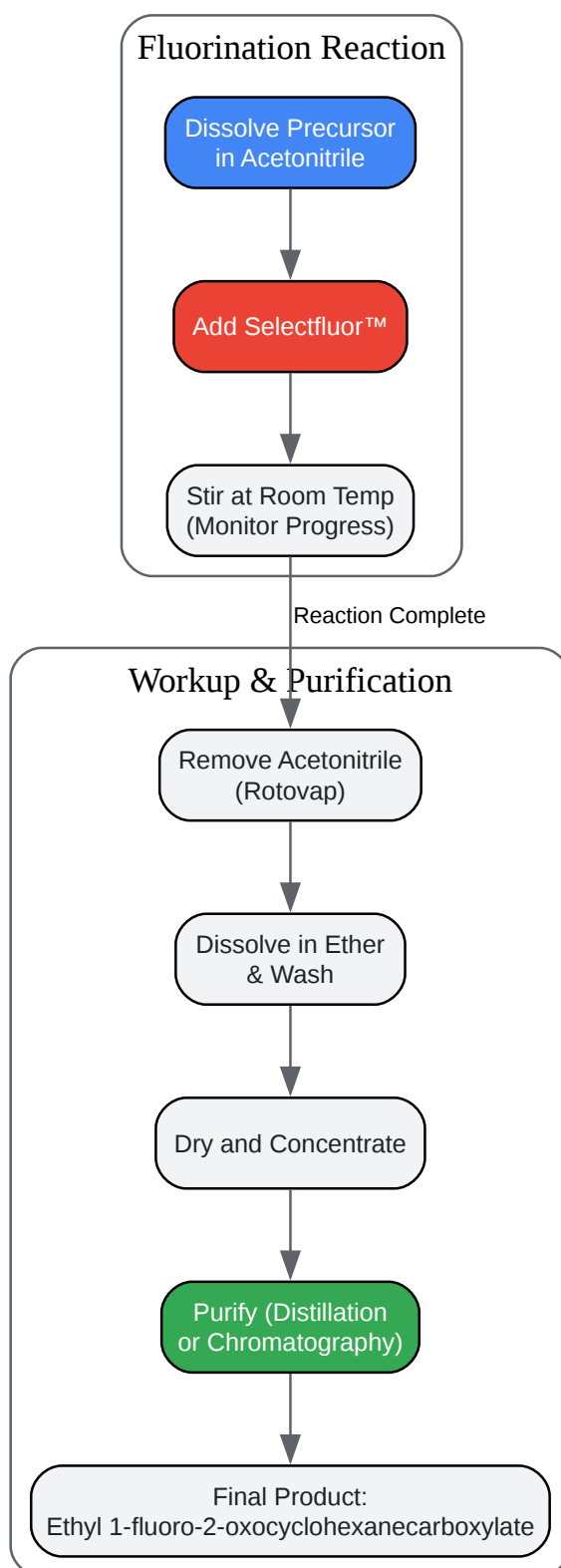
Materials and Reagents

| Reagent/Material | Molar Mass (g/mol) | Quantity | Moles | Notes |
|--|--------------------|-----------|-------|--------------------------------|
| Ethyl 2-oxocyclohexanecarboxylate | 170.21 | 50.0 g | 0.294 | Starting material |
| Selectfluor™ (F-TEDA-BF ₄) | 354.26 | 114.5 g | 0.323 | Fluorinating agent (1.1 eq)[8] |
| Acetonitrile (MeCN), anhydrous | 41.05 | 500 mL | - | Solvent |
| Diethyl Ether (Et ₂ O) | 74.12 | As needed | - | For workup |
| Saturated Sodium Bicarbonate (NaHCO ₃) | - | As needed | - | For washing |
| Brine (Saturated NaCl) | - | As needed | - | For washing |

Experimental Protocol

- **Reaction Setup:** In a 1000 mL flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve ethyl 2-oxocyclohexanecarboxylate (50.0 g, 0.294 mol) in anhydrous acetonitrile (500 mL).
- **Reagent Addition:** Add Selectfluor™ (114.5 g, 0.323 mol) to the solution in one portion at room temperature.
- **Reaction:** Stir the mixture at room temperature. The reaction is typically complete within a few hours to overnight. Monitor the reaction progress by TLC or ^{19}F NMR. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.
- **Solvent Removal:** Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
- **Workup:**
 - Dissolve the resulting residue in diethyl ether.
 - Wash the organic solution sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
- **Purification:**
 - Dry the organic layer over anhydrous magnesium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield **ethyl 1-fluoro-2-oxocyclohexanecarboxylate** as a colorless oil.[\[9\]](#)

Workflow Diagram: Electrophilic Fluorination



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Sources

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